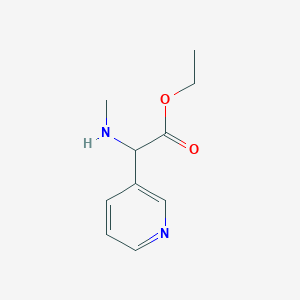

Ethyl 2-(methylamino)-2-(pyridin-3-yl)acetate

Description

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

ethyl 2-(methylamino)-2-pyridin-3-ylacetate |

InChI |

InChI=1S/C10H14N2O2/c1-3-14-10(13)9(11-2)8-5-4-6-12-7-8/h4-7,9,11H,3H2,1-2H3 |

InChI Key |

FIOOFGLZYWXLJY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=CN=CC=C1)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(methylamino)-2-(pyridin-3-yl)acetate typically involves the reaction of 3-pyridinecarboxaldehyde with methylamine to form an intermediate, which is then esterified with ethyl chloroacetate. The reaction conditions often include:

Solvent: Common solvents like ethanol or methanol.

Catalyst: Acidic or basic catalysts to facilitate the reaction.

Temperature: Moderate temperatures around 50-70°C.

Time: Reaction times can vary from a few hours to overnight.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(methylamino)-2-(pyridin-3-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or antimicrobial properties.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(methylamino)-2-(pyridin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) Ethyl 2-(Dimethylamino)-2-(Pyridin-3-yl)Acetate

- Molecular Formula : C${11}$H${16}$N${2}$O${2}$ .

- Key Differences: Replaces the methylamino group with a dimethylamino substituent.

- Impact: Increased steric hindrance and higher basicity (pKa ~10–11 for dimethylamino vs. ~9–10 for methylamino), altering solubility and receptor binding .

(b) Methyl 2-[[2-Cyano-2-(2-Pyridinyl)Ethenyl]Amino]Propenoate

- Source: Synthesized via condensation of cyanoacetate derivatives with pyridinyl amines .

- Key Differences: Contains a cyano group and conjugated double bond system.

- Impact: Enhanced electron-withdrawing effects, reducing nucleophilicity compared to the target compound. The cyano group may improve metabolic stability in drug design .

Heterocyclic Modifications

(a) (Z)-Ethyl 2-Cyano-2-{2-[5,6-Dimethyl-4-(Thiophen-2-yl)-1H-Pyrazolo[3,4-b]Pyridin-3-yl]Hydrazinylidene}Acetate

- Structure : Features a pyrazolopyridine core with thiophene and hydrazinylidene groups .

- Key Differences : Larger aromatic system and sulfur-containing substituents.

(b) Ethyl 2-(Imidazo[1,2-a]Pyridin-3-yl)Acetate

Substituent and Backbone Alterations

(a) Ethyl 2-[6-Methyl-4-(Thietan-3-yloxy)Pyrimidine-2-ylthio]Acetate

- Structure : Contains a pyrimidine ring and thietan-3-yloxy group .

- Key Differences : Sulfur atoms in the backbone and substituents.

- Impact : Thioether and thietan groups introduce metabolic liabilities (e.g., oxidation) but may enhance metal coordination properties .

(b) Ethyl 2-(6-Methyl-2-(p-Tolyl)Imidazo[1,2-a]Pyridin-3-yl)Acetate

Tabulated Comparison of Key Properties

*Estimated based on structural inference due to conflicting data in sources .

Biological Activity

Ethyl 2-(methylamino)-2-(pyridin-3-yl)acetate, a pyridine derivative, has garnered attention for its diverse biological activities. This compound features a unique structure that includes a pyridine ring and a methylamino group, contributing to its potential therapeutic applications. The following sections detail its biological activity, including antimicrobial and anticancer properties, supported by research findings and comparative analysis with related compounds.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : Approximately 210.24 g/mol

- Structural Features : Contains a pyridine ring, methylamino group, and ethyl acetate moiety.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various microorganisms, demonstrating effectiveness in inhibiting growth.

Key Findings:

- Inhibition of Microorganisms : The compound shows promise in inhibiting both Gram-positive and Gram-negative bacteria, as well as fungi.

- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Candida albicans | 0.0048 |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may act as an inhibitor of specific cancer-related pathways.

Research Insights:

- Cell Growth Inhibition : this compound has shown activity in inhibiting cell growth in various cancer cell lines.

- Mechanism of Action : Although the exact molecular mechanisms are not fully elucidated, it is believed to interact with specific receptors or enzymes involved in tumor growth regulation .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar pyridine derivatives.

| Compound Name | Structure Description | Biological Activity Profile |

|---|---|---|

| Methyl 2-(pyridin-4-yl)acetate | Similar structure but with a different position on the pyridine ring | Different antimicrobial profile |

| Ethyl 2-(pyridin-3-yl)acetate | Similar structure but with an ethyl ester group instead of a methyl ester group | Variations in solubility and reactivity |

| 2-(Methylamino)pyridin-3-yl)methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate | More complex derivative used in synthesis | Enhanced reactivity due to additional functional groups |

The biological activity of this compound may involve several biochemical pathways:

- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.

- Receptor Binding : Potential interactions with neurotransmitter receptors could influence cellular signaling and metabolism.

- Cellular Effects : Changes in gene expression and metabolic flux have been observed, indicating a multifaceted mechanism of action .

Case Studies and Experimental Evidence

Several studies have documented the biological effects of this compound:

-

Antimicrobial Study : A study demonstrated its effectiveness against E. coli and S. aureus, highlighting its potential as a broad-spectrum antimicrobial agent .

- Results : Complete inhibition within 8 hours at specific concentrations.

- Anticancer Research : Preclinical studies indicated significant cell growth inhibition in various cancer cell lines, suggesting its potential role in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.